Isoquinoline-1-carbonitrile
Overview
Description
Isoquinoline-1-carbonitrile is an organic compound with the chemical formula C10H6N2. It is a colorless to pale yellow solid with a strong odor. This compound is a derivative of isoquinoline, where a cyano group is attached to the first carbon of the isoquinoline ring. This compound is used as an intermediate in organic synthesis and has applications in the preparation of various heterocyclic compounds .
Mechanism of Action
Target of Action
Isoquinoline-1-carbonitrile is a type of quinoline, which is known to have various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . .
Mode of Action
Quinolines and their derivatives are known to exhibit their biological activities through different mechanisms of action . For instance, some quinolines inhibit hemozoin polymerization and release free toxic haem .
Biochemical Pathways
Isoquinoline-1-carboxamide derivatives, which are related to this compound, have been shown to inhibit the MAPKs/NF-κB pathway in lipopolysaccharide (LPS)-treated BV2 microglial cells . This inhibition results in the suppression of LPS-induced inflammation and cell migration .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could potentially affect its bioavailability.
Result of Action
Isoquinoline-1-carboxamide derivatives have been found to suppress LPS-induced pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO), without significant cytotoxicity . They also attenuate LPS-induced expression of inducible NO synthase and cyclooxygenase-2 .
Action Environment
It’s important to note that the compound should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It’s also incompatible with oxidizing agents .
Biochemical Analysis
Biochemical Properties
Isoquinoline-1-carbonitrile interacts with various enzymes and proteins, although specific interactions have not been fully elucidated . It is suggested that isoquinoline alkaloids, a group to which this compound belongs, may bind to nucleic acids or proteins, inhibit enzymes, and modulate epigenetic factors .
Cellular Effects
Isoquinoline derivatives have been shown to exert diverse biological activities against various pathogens and neurodegenerative disorders . For instance, some isoquinoline-1-carboxamide derivatives have shown anti-inflammatory and anti-migratory activities in microglial cells .
Molecular Mechanism
It is suggested that isoquinoline alkaloids may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is used as a starting reagent in the syntheses of imidazo[5,1-a]isoquinolines .
Metabolic Pathways
This compound is involved in the biosynthesis of imidazo[5,1-a]isoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-1-carbonitrile can be synthesized through several methods. One common method involves the reaction of isoquinoline with cyanogen bromide in the presence of a base. Another method includes the dehydration of isoquinoline-1-carboxamide using phosphoryl chloride in chloroform under ice-cooling conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale reactions involving the aforementioned methods. The use of microwave irradiation and solvent-free conditions has also been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-1-carboxylic acid.
Reduction: Reduction of this compound can yield isoquinoline-1-methanamine.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Isoquinoline-1-carboxylic acid.
Reduction: Isoquinoline-1-methanamine.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
Scientific Research Applications
Isoquinoline-1-carbonitrile has several applications in scientific research:
Comparison with Similar Compounds
Quinoline: Similar in structure but lacks the cyano group at the first carbon.
Isoquinoline: The parent compound without the cyano group.
Quinoxaline: Another nitrogen-containing heterocycle with different ring fusion.
Uniqueness: Isoquinoline-1-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
isoquinoline-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHXYSBRTVFEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308378 | |
Record name | isoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-30-7 | |
Record name | 1-Isoquinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isoquinolinecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyanoisoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | isoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isoquinolinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Isoquinolinecarbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y94LJ44YSD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to Isoquinoline-1-carbonitrile derivatives?
A1: Several synthetic routes have been explored. One frequently used method is the Bischler-Napieralski reaction [], involving the ring closure of an amide derived from 3,4-dihydroisoquinoline. Another approach utilizes Vilsmeier reactions [, ] with starting materials like pyridine-2-carbonitriles to yield the desired this compound derivatives.
Q2: How do structural modifications on the this compound scaffold influence its reactivity?
A2: Introducing specific functional groups can significantly alter reactivity. For instance, the presence of a 2-chloro-3-formyl substituent on the this compound framework allows for diverse reactions with nucleophiles, enabling the synthesis of complex heterocyclic systems like pyrazoloisoquinolines and pyridazinopyrazoloisoquinolines [].
Q3: Are there any studies on the spectroscopic properties of this compound derivatives?
A3: Yes, researchers have extensively characterized this compound derivatives using various spectroscopic techniques. These include Infrared (IR) spectroscopy, proton and carbon Nuclear Magnetic Resonance (1H-NMR and 13C-NMR) spectroscopy, and UV-Vis spectroscopy [, ]. These studies help elucidate the structures and electronic properties of these compounds.
Q4: Have any crystal structures of this compound derivatives been reported?
A4: Yes, X-ray crystallography studies have been conducted on several derivatives, providing detailed insights into their three-dimensional structures and molecular packing arrangements [, ]. For example, the crystal structure of (+/-)-2-Benzoyl-8-ethyl-1,2-dihydro-isoquinoline-1-carbonitrile revealed a 1,3-diplanar conformation of the heterocyclic fragment [].
Q5: Has this compound been investigated for potential biological activity?
A5: While specific biological activity data for this compound itself is limited in the provided literature, some derivatives, particularly those incorporating pyrazoloisoquinoline and pyridazinopyrazoloisoquinoline moieties, have been evaluated for their in vitro antitumor activities []. This suggests potential applications in medicinal chemistry.
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